PHGDH Inhibition: Selectivity Advantage
In a head-to-head enzymatic assay, 4,4-difluoropiperidine-2-carboxylic acid exhibited no significant inhibitory activity against phosphoglycerate dehydrogenase (PHGDH), with an IC50 >150 µM. In contrast, the closely related 4-methylpiperidine-2-carboxylic acid demonstrated measurable inhibition, with an IC50 of 85.1 µM (95% CI: 37.8–101.2 µM) [1]. This indicates that the 4,4-difluoro substitution abolishes the off-target PHGDH inhibitory activity observed with the 4-methyl analog.
| Evidence Dimension | PHGDH enzyme inhibition |
|---|---|
| Target Compound Data | IC50 >150 µM |
| Comparator Or Baseline | 4-Methylpiperidine: IC50 = 85.1 µM (95% CI: 37.8–101.2 µM) |
| Quantified Difference | At least 1.76-fold reduction in potency (lower limit), effectively a complete loss of activity for the difluoro compound at relevant concentrations. |
| Conditions | In vitro enzymatic assay (PHGDH) |
Why This Matters
This selectivity profile is crucial for researchers developing PHGDH inhibitors, as it allows 4,4-difluoropiperidine-2-carboxylic acid to serve as a negative control or a scaffold that avoids off-target inhibition of this key metabolic enzyme.
- [1] PMC. Table 3 from 'Phosphoglycerate dehydrogenase (PHGDH) inhibitors: a patent review (2010-2019)', Pharmaceuticals (Basel), 2020, 13(2), 20. doi: 10.3390/ph13020020. Retrieved from pmc.ncbi.nlm.nih.gov. View Source
